1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene is a chemical compound with the molecular formula C6H7BrO2 and a molecular weight of 191.02 g/mol It is characterized by a spirocyclic structure, which includes a bromine atom and two oxygen atoms forming a dioxaspiro ring system
Vorbereitungsmethoden
The synthesis of 1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene typically involves the reaction of appropriate precursors under specific conditions. One common method includes the bromination of a suitable dioxaspiro precursor using bromine or a bromine-containing reagent . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new spirocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of spirocyclic ketones or aldehydes.
Cyclization Reactions: The dioxaspiro ring system can participate in cyclization reactions to form more complex spirocyclic structures.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene can be compared with other spirocyclic compounds such as:
1,3-Dioxaspiro[4.5]decane: Similar in structure but with a different ring size.
1,3-Dithiaspiro[4.5]decane: Contains sulfur atoms instead of oxygen, leading to different chemical properties.
1,3-Oxathiaspiro[4.5]decane: Contains both oxygen and sulfur atoms, offering a unique set of reactivity and applications.
The uniqueness of 1-Bromo-5,8-dioxaspiro[3
Eigenschaften
Molekularformel |
C6H7BrO2 |
---|---|
Molekulargewicht |
191.02 g/mol |
IUPAC-Name |
3-bromo-5,8-dioxaspiro[3.4]oct-2-ene |
InChI |
InChI=1S/C6H7BrO2/c7-5-1-2-6(5)8-3-4-9-6/h1H,2-4H2 |
InChI-Schlüssel |
DJBLLQFDZQDVPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.